N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H20BrN5O2S and its molecular weight is 462.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
Researchers have designed novel analogues of σ receptor ligand PB28, which is recognized for its potential in therapeutic and/or diagnostic applications in oncology. These analogues were developed to reduce lipophilicity, thereby enhancing their utility. The analogues demonstrated substantial affinities for receptor subtypes, with certain compounds showing minimal antiproliferative activity, indicating their potential use in tumor cell entry without inducing significant cell death. This modification aims to improve their suitability as positron emission tomography (PET) radiotracers for cancer diagnosis and treatment monitoring (Abate et al., 2011).
Selective Ligands for Cognitive Enhancement
The development of selective ligands for the 5-HT6 receptor, aimed at cognitive enhancement, highlights another application. A novel series of 5-piperazinyl-3-sulfonylindazoles was identified as potent and selective 5-HT6 antagonists, indicating their potential in treating CNS diseases through the modulation of serotonin receptors, which could lead to new treatments for cognitive disorders (Liu et al., 2010).
Atypical Antipsychotic Agents
Compounds containing the piperazin-1-yl-phenyl-arylsulfonamide framework have been synthesized and identified for their high affinities towards 5-HT2C and 5-HT6 receptors, showcasing their potential as atypical antipsychotic agents. This research underscores the role of such compounds in addressing psychiatric disorders by targeting specific serotonin receptors to modulate brain function (Park et al., 2010).
Antitumor Activity
A series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines and related congeners exhibited significant growth inhibitory and cytotoxic effects on various cancer cell lines. These compounds, through their interaction with cancer cells, have shown promising results as potential anticancer drugs, highlighting the versatility of the piperazine scaffold in developing therapeutic agents targeting tumor cells (Abu-Aisheh et al., 2012).
Mechanism of Action
Target of action
FPMINT is an inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1 .Mode of action
FPMINT inhibits the uptake of nucleosides by ENTs, reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .Biochemical pathways
ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The specific ADME properties of FPMINT are not mentioned in the sources. However, as an ENT inhibitor, its bioavailability would likely be influenced by factors such as absorption, distribution, metabolism, and excretion.Result of action
The inhibition of ENTs by FPMINT could potentially affect cellular functions related to nucleotide synthesis and adenosine regulation . The efficacy and stability of FPMINT, like other ENT inhibitors, could be influenced by various environmental factors, although specific details are not provided in the sources.Properties
IUPAC Name |
N-(3-bromophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2S/c20-13-5-4-6-14(11-13)22-16(26)12-25-19(27)24-10-9-21-18(17(24)23-25)28-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDKHILVOQKDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.